1-Benzoylpyrrolidine
Overview
Description
1-Benzoylpyrrolidine is a chemical compound with the molecular formula C11H13NO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1-Benzoylpyrrolidine and its derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis conditions and reactions used can vary depending on the desired end product .
Molecular Structure Analysis
The molecular structure of 1-Benzoylpyrrolidine consists of a pyrrolidine ring attached to a benzoyl group . The exact structure can be determined using various spectroscopic techniques .
Chemical Reactions Analysis
1-Benzoylpyrrolidine can participate in various chemical reactions. For example, it can be hydroxylated with Aspergillus sp. and undergo stereo-selective esterification by a commercial lipase to produce optically-active 3-pyrrolidinol and its derivatives .
Physical And Chemical Properties Analysis
1-Benzoylpyrrolidine has a molecular weight of 175.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .
Scientific Research Applications
Microbiological Transformations
1-Benzoylpyrrolidine undergoes microbiological transformations with fungi such as Aspergillus niger and Cunninghamella verticillala. These transformations lead to the production of hydroxy derivatives, which are significant in chemical synthesis (Parshikov et al., 1992).
Synthesis of Derivatives
This compound is used as a starting material in the synthesis of various chemical derivatives. For example, it is involved in the formation of γ-aminopropylpyrazoles and pyrimidines, demonstrating its utility in creating diverse chemical structures (Shvidenko et al., 2010).
Catalysis in Organic Synthesis
1-Benzoylpyrrolidine is used in Rh(III)-catalyzed coupling reactions with propargyl alcohols, facilitating efficient synthesis of complex organic compounds like (4-benzylidene)isochroman-1-one (Wang et al., 2013).
Study of Receptor Kinetics
In neuroscience research, derivatives of 1-Benzoylpyrrolidine have been studied for their effects on AMPA receptor kinetics, providing insights into synaptic response mechanisms (Arai et al., 1996).
Antimicrobial Evaluation
Novel derivatives of 1-Benzoylpyrrolidine have been synthesized and evaluated for their antibacterial and antifungal properties, indicating potential applications in pharmaceutical development (Elgemeie et al., 2017).
Structural Studies
X-ray diffraction studies have been conducted on derivatives of 1-Benzoylpyrrolidine to understand their molecular structures and interactions, crucial for the design of heterocyclic compounds (Rybakov et al., 2003).
Dynamic NMR Studies
1-Benzoylpyrrolidine and its derivatives have been studied using NMR spectroscopy to investigate the barriers of C-N rotation, which is significant in understanding molecular dynamics (Tafazzoli et al., 2008).
Synthesis of Cyclopalladated Complexes
2-Benzoylpyridine, related to 1-Benzoylpyrrolidine, has been used in the synthesis of cyclopalladated complexes, indicating its potential in coordination chemistry (Fuchita et al., 1982).
Preparation of Optically-Active Derivatives
1-Benzoylpyrrolidine has been used in the preparation of optically-active pyrrolidinol derivatives, highlighting its role in producing chiral compounds for various applications (Yamada et al., 2013).
Safety And Hazards
Future Directions
The future directions for research on 1-Benzoylpyrrolidine and its derivatives could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in various fields. More research is also needed to fully understand the safety and hazards associated with these compounds .
properties
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQDUCBDZPYNNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359506 | |
Record name | 1-BENZOYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpyrrolidine | |
CAS RN |
3389-54-6 | |
Record name | 1-BENZOYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.